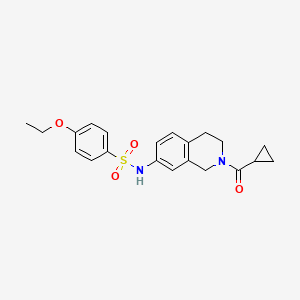

(Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

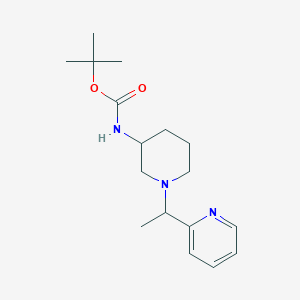

“(Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid” is a compound with the CAS Number: 862827-45-0 . It has a molecular weight of 341.41 .

Synthesis Analysis

The compound can be synthesized through the Knoevenagel condensation reaction . The reaction yields are good, ranging from 54% to 71% .Molecular Structure Analysis

The IUPAC name of the compound is 4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid . The InChI code is 1S/C17H11NO3S2/c19-15-14(10-11-4-2-1-3-5-11)23-17(22)18(15)13-8-6-12(7-9-13)16(20)21/h1-10H, (H,20,21)/b14-10- .Physical and Chemical Properties Analysis

The compound has high thermal stability, demonstrated above 240°C . The absorption and emission maxima in polar and non-polar solvents were determined .科学的研究の応用

Anticancer Activity

Compounds structurally related to (Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid have shown promising results in anticancer activity. For instance, a study by Havrylyuk et al. (2010) evaluated the antitumor screening of several novel 4-thiazolidinones with a benzothiazole moiety. They found that some of these compounds exhibited significant anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This suggests potential applications of similar compounds in cancer therapy (Havrylyuk et al., 2010).

Anti-inflammatory Activity

Research by Golota et al. (2015) focused on the synthesis of 4-thiazolidinone derivatives as new non-steroidal anti-inflammatory drugs (NSAIDs). They reported that these compounds demonstrated significant anti-exudative activity, suggesting their potential as anti-inflammatory agents. A specific compound, 4-{2-[4-chloro-2-(6-oxothiazolo[3,2-b][1,2,4]triazole-5-ylidenemethyl)-phenoxy]-acetylamino}-benzoic acid ethyl ester, showed activity equivalent to the classic NSAID Diclofenac, with low toxicity, marking it as a promising candidate for further study (Golota et al., 2015).

Inhibition of Matrix Metalloproteinases

Incerti et al. (2018) conducted a study on derivatives combining benzisothiazole and 4-thiazolidinone, aiming to investigate their effectiveness in affecting inflammatory/oxidative processes. They discovered that these compounds had significant anti-inflammatory/potential wound healing effects and were effective in inhibiting matrix metalloproteinases (MMPs), particularly MMP-9 at the nanomolar level. This highlights the potential of such compounds in tissue damage treatment and wound healing applications (Incerti et al., 2018).

Antimicrobial Activity

Another area of application for these compounds is in antimicrobial therapy. A study by Neamah M and Jassim I (2022) utilized 4-((4-chlorobenzoyl)oxy) benzoic acid to synthesize new thiazole heterocycles, which demonstrated antimicrobial, anti-inflammatory, and analgesic activities. This indicates the potential of these compounds in treating microbial infections (Neamah M & Jassim I, 2022).

将来の方向性

The compound and its derivatives have been tested as fluorescent probes for bioimaging and aldose reductase inhibitors . They also have antibacterial, antifungal, and anticancer activity . The possibility of using the considered derivatives for fluorescence bioimaging was checked, and compounds were successfully used as fluorescent dyes of fixed cells of mammalian origin .

特性

IUPAC Name |

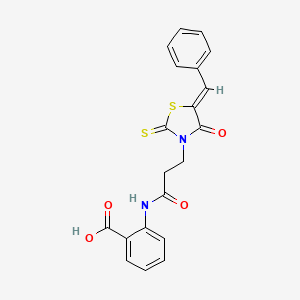

2-[3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S2/c23-17(21-15-9-5-4-8-14(15)19(25)26)10-11-22-18(24)16(28-20(22)27)12-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,23)(H,25,26)/b16-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFQAKOEBFYOFV-VBKFSLOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(tert-butyl)phenyl]-1-(4-isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B2655642.png)

![N-[5-Methyl-1-(3-methylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2655643.png)

![benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![5-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2655647.png)

![1-(2,4-Dichlorophenyl)-2-((2,4-difluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2655648.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2655655.png)

![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)quinoxaline-2-carboxamide](/img/structure/B2655658.png)

![5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2655661.png)